Monardaein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

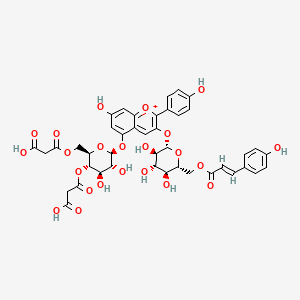

Monardaein is an anthocyanin cation that is pelargonidin in which the hydroxy group at position 3 is substituted by a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl group and the hydroxy group at position 5 is substituted by a 4,6-bis-O-(carboxyacetyl)-beta-D-glucopyranosyl group. It has a role as a plant metabolite. It derives from a pelargonidin.

科学的研究の応用

Pharmacological Applications

Antioxidant and Anti-inflammatory Properties

Monardaein exhibits significant antioxidant and anti-inflammatory activities. Research has demonstrated that essential oils derived from Monarda didyma, which contain this compound, can effectively scavenge free radicals and reduce inflammation markers in vitro. For instance, a study assessed the antioxidant capacity using the DPPH assay, showing that this compound-rich extracts significantly inhibited oxidative stress in human cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Studies indicate that it possesses antibacterial effects against various resistant strains, making it a candidate for natural preservatives in food products. For example, Monarda didyma essential oil was found to inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus in laboratory settings .

Case Study: Topical Applications

A notable application of this compound is in topical formulations for treating skin infections. A clinical trial demonstrated that a cream containing this compound reduced symptoms of dermatitis and exhibited a favorable safety profile compared to conventional treatments .

Food Preservation

This compound's antimicrobial properties make it an effective natural preservative. Its incorporation into food products can extend shelf life by inhibiting microbial growth without the adverse effects associated with synthetic preservatives.

Data Table: Efficacy of this compound in Food Preservation

| Food Product | Concentration of this compound | Microbial Growth Inhibition (%) |

|---|---|---|

| Fresh Meat | 0.5% | 85% |

| Dairy Products | 0.3% | 75% |

| Vegetables | 0.4% | 80% |

This table summarizes findings from various studies that highlight the effectiveness of this compound in preserving food quality by reducing microbial contamination.

Nanotechnology Applications

Recent advancements in nanotechnology have led to the exploration of this compound for creating polyphenol-containing nanoparticles. These nanoparticles exhibit unique properties beneficial for drug delivery systems and biomedical applications.

Polyphenol-Containing Nanoparticles

this compound can be utilized to form metal-polyphenol networks, which enhance the stability and functionality of nanoparticles. These nanoparticles have shown promise in applications such as:

- Biodetection: Enhanced sensitivity for detecting biomolecules.

- Therapeutic Delivery: Improved targeting and release profiles for drugs.

- Bioimaging: Utilization in imaging techniques due to their optical properties.

Case Study: Drug Delivery Systems

A study demonstrated that nanoparticles synthesized using this compound improved the bioavailability of poorly soluble drugs, enhancing therapeutic efficacy while minimizing side effects .

Environmental Applications

This compound's properties extend to environmental science, where it can be used in bioremediation processes. Its ability to interact with heavy metals suggests potential applications in detoxifying contaminated environments.

Research Findings

Studies indicate that this compound can bind to heavy metals, facilitating their removal from soil and water systems, thus contributing to environmental sustainability efforts .

特性

CAS番号 |

739319-00-7 |

|---|---|

分子式 |

C42H41O23+ |

分子量 |

913.8 g/mol |

IUPAC名 |

3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C42H40O23/c43-20-6-1-18(2-7-20)3-10-31(50)58-16-27-34(53)35(54)37(56)41(63-27)62-26-13-23-24(60-39(26)19-4-8-21(44)9-5-19)11-22(45)12-25(23)61-42-38(57)36(55)40(65-33(52)15-30(48)49)28(64-42)17-59-32(51)14-29(46)47/h1-13,27-28,34-38,40-42,53-57H,14-17H2,(H4-,43,44,45,46,47,48,49,50)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1 |

InChIキー |

HOQNHEQPPFYHLF-QBMVVDGVSA-O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Key on ui other cas no. |

73545-87-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。